molecular formula C12H14F3NO3 B8125065 N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide

N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide

Cat. No.: B8125065
M. Wt: 277.24 g/mol
InChI Key: SLLLUMCOSNVMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. The compound features a benzamide core substituted with a trifluoromethoxy group and a hydroxy group, which are known to influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Benzamide derivatives are established as valuable scaffolds in medicinal chemistry and are frequently explored as intermediates for the synthesis of more complex molecules . The N,N-diethylcarboxamide moiety is a common functional group found in bioactive molecules and is present in compounds like the insect repellent DEET (N,N-diethyl-m-toluamide) . The specific research applications for this compound are derived from its structural features. It may serve as a key intermediate in synthesizing potential protease inhibitors, receptor modulators, or other pharmacologically active compounds . Its physicochemical profile suggests potential use in developing agents for central nervous system (CNS) targets or as a precursor for functionalized materials. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3/c1-3-16(4-2)11(18)9-6-5-8(17)7-10(9)19-12(13,14)15/h5-7,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLLUMCOSNVMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzamide Skeleton Construction

The target molecule’s backbone derives from 4-hydroxy-2-(trifluoromethoxy)benzoic acid. Synthesis of this intermediate typically begins with 2-(trifluoromethoxy)phenol , which undergoes directed ortho-hydroxylation via Friedel-Crafts acylation or enzymatic oxidation. Subsequent carboxylation using CO₂ under palladium catalysis introduces the carboxylic acid group at the para position relative to the hydroxyl group.

Critical Reaction Parameters :

  • Carboxylation : Performed in THF at −75°C to 0°C with n-BuLi as the base, achieving 73.8% yield after acid-base purification.

  • Protection Strategies : The hydroxyl group is often protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent amidation.

Direct Amidation via Mitsunobu Reaction

Mitsunobu Protocol Adaptations

The Mitsunobu reaction enables one-step conversion of 4-hydroxy-2-(trifluoromethoxy)benzoic acid to its N,N-diethylamide. This method avoids intermediate isolation and leverages triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to activate the carboxylic acid for nucleophilic attack by diethylamine.

Optimized Conditions :

  • Solvent : Toluene (0.2 M)

  • Reagents : PPh₃ (1.2 eq), DEAD (1.2 eq), diethylamine (1.2 eq)

  • Temperature : Reflux (110°C) for 18 hours

  • Yield : 67% (analogous para-substituted benzamide)

Challenges :

  • Competing Etherification : The hydroxyl group may react with DEAD, necessitating prior protection.

  • Byproduct Management : Triphenylphosphine oxide is removed via aqueous NaOH washes.

Carbodiimide-Mediated Coupling

EDC/DMAP System

Ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) facilitate amide bond formation between 4-hydroxy-2-(trifluoromethoxy)benzoic acid and diethylamine. This method is preferred for acid-sensitive substrates.

Procedure :

  • Solvent : Dichloromethane (DCM)

  • Conditions : 35–40°C, 12–24 hours

  • Yield : 89% (validated for structurally similar amides)

Advantages :

  • Mild Conditions : Avoids high temperatures, preserving the trifluoromethoxy group.

  • Scalability : Demonstrated at 250 L reactor scale for analogous compounds.

Base-Mediated Alkylation in Polar Solvents

Potassium Carbonate in Acetone

A two-step approach involves first synthesizing 4-hydroxy-2-(trifluoromethoxy)benzoyl chloride, followed by reaction with diethylamine in the presence of K₂CO₃.

Example Protocol :

  • Chlorination : Thionyl chloride (SOCl₂) in DCM at 50°C.

  • Amidation :

    • Solvent : Acetone

    • Base : K₂CO₃ (1.5 eq)

    • Temperature : 20°C, 5 hours

    • Yield : 80%

Purification : Recrystallization from isopropyl alcohol yields >99.8% purity.

Comparative Analysis of Methods

MethodSolventTemperature (°C)Yield (%)Purity (%)Key Advantage
Mitsunobu ReactionToluene11067>95One-step, no intermediates
EDC/DMAP CouplingDCM35–408999.5Scalable, mild conditions
K₂CO₃-MediatedAcetone208099.8Low energy, high purity

Trade-offs :

  • Mitsunobu : High atom economy but requires stoichiometric PPh₃ and DEAD.

  • EDC/DMAP : Efficient but generates urea byproducts.

  • K₂CO₃ : Cost-effective but necessitates acyl chloride preparation.

Troubleshooting and Yield Optimization

Incomplete Amidation

  • Cause : Steric hindrance from the trifluoromethoxy group.

  • Solution : Increase reaction time to 48 hours or use ultrasound-assisted mixing.

Hydroxyl Group Side Reactions

  • Cause : Unprotected hydroxyl participating in coupling.

  • Solution : Protect with TBSCl prior to amidation, then deprotect with TBAF .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce amines .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide exhibits anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of specific enzymes involved in inflammatory pathways, potentially modulating receptor activity related to pain perception. Interaction studies utilizing molecular docking simulations have shown effective binding to biological receptors associated with inflammation.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various strains, including Mycobacterium tuberculosis. Its structural similarity to other bioactive compounds suggests that it may interact with multiple biological targets, enhancing its potential as an antimicrobial agent .

Synthetic Methods

The synthesis of this compound typically involves several steps that require careful control over reaction conditions to achieve desired yields and purity levels. Commonly employed methods include:

  • Formation of the Benzamide Backbone : Starting from appropriate benzoyl chlorides.
  • Introduction of Functional Groups : Via nucleophilic substitution reactions involving the hydroxyl and trifluoromethoxy groups.

These synthetic pathways are critical for producing the compound in sufficient quantities for research and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

  • Melting Points: N-(3-Benzyl-5-hydroxyphenyl)-4-(trifluoromethoxy)benzamide (): 129.3–131.3°C . 5-Chloro-4-fluoro-2-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide (): Not reported, but yields (70.1%) and HRMS data suggest high purity .
  • Spectral Data :
    • IR spectra of benzamides with hydroxy groups show ν(OH) stretches at ~3150–3319 cm⁻¹, while trifluoromethoxy groups contribute to ν(C-O-C) at ~1250 cm⁻¹ .

Pharmacokinetic and Toxicity Profiles

  • HPAPB : Exhibits a biphasic elimination profile (t₁/₂ = 0.592 h, CL = 0.611 L/h/kg) with low volume of distribution (V₁ = 1.475 L/kg) .
  • Diethylamide Advantage : The N,N-diethyl group in the target compound may prolong half-life compared to HPAPB’s N-p-tolyl group, which undergoes rapid hepatic metabolism .

Biological Activity

N,N-Diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which enhances its lipophilicity and ability to penetrate cell membranes. The hydroxy group can form hydrogen bonds with target proteins, while the diethylamino group allows for electrostatic interactions. These structural characteristics contribute to its biological efficacy.

  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an inhibitor of various enzymes, particularly cholinesterases (AChE and BuChE). In studies, it demonstrated moderate inhibition of AChE with IC50 values ranging from 33.1 to 85.8 µM, indicating comparable efficacy to established inhibitors like rivastigmine .
  • Antimicrobial Activity :
    • Research has shown that derivatives of this compound exhibit activity against Mycobacterium tuberculosis (Mtb), with certain modifications leading to enhanced potency in both replicating and non-replicating states .
  • Anti-inflammatory Effects :
    • The compound's anti-inflammatory properties are attributed to its ability to modulate the activity of specific molecular targets involved in inflammatory pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • Substituent Variations : Changes in the substituents on the benzamide ring can significantly alter the potency against various biological targets. For example, substituting different groups on the aromatic ring has been shown to enhance or reduce enzyme inhibition and antimicrobial activity .
  • Trifluoromethoxy Group : This group not only increases lipophilicity but also plays a crucial role in enhancing the interaction with biological targets due to its electron-withdrawing nature, which stabilizes certain charge distributions during enzyme interactions.

Table 1: Biological Activity Overview

Activity TypeTarget Organism/EnzymeIC50/Activity LevelReference
Cholinesterase InhibitionAChE (Electric Eel)33.1 - 85.8 µM
Antitubercular ActivityMycobacterium tuberculosis40 nM (aerobic)
Anti-inflammatoryVarious inflammatory markersModerate

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide?

The synthesis typically involves multi-step reactions:

Hydroxylation and Trifluoromethoxy Introduction : Start with a benzamide precursor, introducing hydroxyl and trifluoromethoxy groups via nucleophilic substitution or oxidation. For example, controlled oxidation of a methyl group to a hydroxyl using hydrogen peroxide under acidic conditions .

Amide Coupling : React the intermediate with diethylamine using coupling agents like 4-dimethylaminopyridine (DMAP) and N-ethyl-N,N-diisopropylamine (DIPEA) at elevated temperatures (e.g., 120°C for 8 hours) .

Purification : Use column chromatography or recrystallization to isolate the product.

Q. Key Reaction Conditions :

StepReagents/ConditionsYield Optimization
1H₂O₂, H₂SO₄, 60°CpH control (4–6) to prevent over-oxidation
2DMAP, DIPEA, 120°CAnhydrous solvent (e.g., toluene) to avoid hydrolysis

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • NMR Spectroscopy :
    • ¹H NMR : Identify diethyl groups (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂), hydroxyl proton (δ 5.5–6.0 ppm, broad), and aromatic protons (δ 6.8–7.5 ppm) .
    • ¹⁹F NMR : Confirm trifluoromethoxy group (δ -55 to -60 ppm) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the benzamide backbone .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches .

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps to predict redox behavior. For similar benzamides, gaps of ~4.5 eV suggest moderate reactivity .
    • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., hydroxyl group as a hydrogen-bond donor) .
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) by modeling binding affinities. For example, trifluoromethoxy groups enhance hydrophobic interactions in enzyme pockets .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. ineffective results)?

  • Experimental Variables :
    • Strain Specificity : Test against a broader panel of microbial strains, as activity may vary (e.g., Gram-positive vs. Gram-negative bacteria) .
    • Compound Stability : Assess degradation under assay conditions (e.g., pH, temperature) via HPLC to ensure active species are present .
  • Control Experiments : Include positive controls (e.g., known antibiotics) and validate assay protocols using orthogonal methods (e.g., broth microdilution vs. agar diffusion) .

Q. What are the challenges in scaling up the synthesis for industrial research, and how can they be mitigated?

  • Challenges :

    • Low Yield in Coupling Steps : Optimize stoichiometry (e.g., excess diethylamine) and use flow reactors for better heat/mass transfer .
    • Purification Complexity : Replace column chromatography with solvent crystallization (e.g., ethanol/water mixtures) .
  • Scalable Conditions :

    ParameterLab ScaleIndustrial Scale
    Temperature120°C (batch)Continuous flow at 130°C
    SolventTolueneRecyclable solvents (e.g., cyclopentyl methyl ether)

Q. What strategies are recommended for studying its enzyme inhibition mechanisms (e.g., urease)?

  • Kinetic Assays :
    • Use Michaelis-Menten kinetics to determine inhibition type (competitive/non-competitive). For urease inhibition, monitor ammonia production via the indophenol method .
  • Structural Analysis :
    • Perform X-ray crystallography of enzyme-inhibitor complexes to identify binding motifs (e.g., hydrogen bonding with the hydroxyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.